molecular formula C9H13ClN2O2 B1435878 6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride CAS No. 2060006-29-1

6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride

Cat. No.: B1435878
CAS No.: 2060006-29-1
M. Wt: 216.66 g/mol
InChI Key: YGKXGTJGUBOTQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This bicyclic heterocyclic compound features an imidazo[1,2-a]pyridine core substituted with a methyl group at position 6 and a carboxylic acid group at position 2, with a hydrochloride counterion. The compound’s scaffold is notable for applications in medicinal chemistry, particularly in targeting bacterial infections or neurological disorders, as inferred from related imidazo[1,2-a]pyridine derivatives .

Properties

IUPAC Name

6-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2.ClH/c1-6-2-3-8-10-7(9(12)13)5-11(8)4-6;/h5-6H,2-4H2,1H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGKXGTJGUBOTQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=NC(=CN2C1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2060006-29-1
Record name 6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

General Synthetic Strategy

The synthesis of 6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride typically proceeds via:

  • Construction of the imidazo[1,2-a]pyridine core from substituted 2-aminopyridines.
  • Introduction of the 6-methyl substituent on the imidazo ring.
  • Functionalization at the 2-position to introduce the carboxylic acid group.
  • Conversion of the free acid to the hydrochloride salt for improved stability and handling.

Preparation of the Imidazo[1,2-a]pyridine Core

A common approach involves cyclization of 2-aminopyridine derivatives with suitable aldehydes or equivalents to form the fused imidazo ring. For example, 2-amino-5-methylpyridine can be cyclized to form the 6-methylimidazo[1,2-a]pyridine scaffold. This step is often catalyzed or facilitated by acid or base conditions, depending on the substrates used.

Formation of the Hydrochloride Salt

The free acid is converted into its hydrochloride salt by treatment with hydrogen chloride (HCl) in an appropriate solvent such as ethanol or chloroform. This step improves the compound's solubility and stability, making it suitable for pharmaceutical applications.

Representative Detailed Procedure (Based on Literature)

Step Reagents & Conditions Description Yield / Notes
1 2-amino-5-methylpyridine + suitable aldehyde Cyclization to form 6-methylimidazo[1,2-a]pyridine core High yield, conditions vary
2 Ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate + LiOH (aq) in EtOH Ester hydrolysis at room temperature overnight ~87% yield of acid
3 Acidification with 1N HCl Precipitation of carboxylic acid High purity, white solid
4 Treatment with HCl in solvent (e.g., EtOH) Formation of hydrochloride salt Quantitative

Alternative Synthetic Routes and Catalytic Methods

  • Borylation and Suzuki Coupling : For derivatives related to imidazo[1,2-a]pyridine, borylation of halogenated aminopyridines followed by palladium-catalyzed Suzuki coupling is used to introduce various substituents at the 6-position. Although this method focuses on boronic acid esters, it demonstrates the versatility of palladium catalysis in functionalizing the imidazo ring system.

  • Phosphonocarboxylate Derivatives Synthesis : Some studies elaborate on the synthesis of phosphonocarboxylate derivatives of imidazo[1,2-a]pyridine, involving Knoevenagel condensation and reduction steps, which may be adapted for related carboxylic acid derivatives.

  • Lewis Acid Catalysis : Highly enantioselective conjugate additions using Lewis acid catalysts have been reported for functionalizing imidazo[1,2-a]pyridines, which may be relevant for chiral analog synthesis.

Summary Table of Key Preparation Steps

Step Number Reaction Type Starting Material Reagents/Conditions Product Yield / Remarks
1 Cyclization 2-amino-5-methylpyridine Acid/base catalysis, aldehyde 6-methylimidazo[1,2-a]pyridine High yield, core formation
2 Ester Hydrolysis Ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate LiOH in EtOH/H2O, rt, overnight 6-methylimidazo[1,2-a]pyridine-2-carboxylic acid ~87% yield
3 Acidification Above acid solution 1N HCl, pH adjustment Precipitated acid High purity
4 Salt Formation Free acid HCl in EtOH or CHCl3 Hydrochloride salt Quantitative

Research Findings and Notes

  • The hydrolysis step is crucial and typically performed under mild conditions to avoid decomposition of the heterocycle.
  • The hydrochloride salt form enhances the compound’s pharmaceutical properties, such as solubility and stability.
  • Palladium-catalyzed borylation and coupling reactions provide versatile functionalization strategies but are more relevant for derivative synthesis rather than direct preparation of the carboxylic acid hydrochloride.
  • The synthetic routes are scalable and suitable for production, with purification involving standard techniques such as filtration, recrystallization, and silica gel chromatography.

Chemical Reactions Analysis

Types of Reactions

6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., thionyl chloride). Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the imidazo[1,2-a]pyridine core, which can be further utilized in the synthesis of more complex molecules .

Mechanism of Action

The mechanism of action of 6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects . The pathways involved often include signal transduction and metabolic processes .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural differences and similarities among related compounds:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Features Reference
6-(Aminomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid dihydrochloride Aminomethyl at position 6 293.17 (estimated) Enhanced solubility due to dihydrochloride salt; potential for amine-mediated interactions
3-(Propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride Isopropyl at position 3 206.24 Bulky substituent may hinder binding to hydrophobic pockets
2-Phenyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-amine hydrochloride Phenyl at position 2; amine at position 3 249.74 Aromatic phenyl group enhances π-π stacking; amine group enables hydrogen bonding
2-Ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid (precursor to Compound 61) Ethyl at position 2; carboxylic acid at position 3 N/A Demonstrated antibacterial activity against Mycobacterium tuberculosis (MIC = 0.5 µg/mL)
3-Phenyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid hydrochloride Phenyl at position 3; carboxylic acid at position 7 273.74 (estimated) Altered heterocyclic ring numbering modifies electronic properties

Physicochemical Properties

  • Solubility: The hydrochloride salt form (common in all listed compounds) improves aqueous solubility compared to free bases. For example, the dihydrochloride derivative in likely exhibits higher solubility than the monohydrochloride target compound.
  • Molecular Weight : The target compound’s molecular weight (~220–230 g/mol, estimated) is comparable to analogs in (206.24) and (249.74), suggesting favorable drug-likeness per Lipinski’s rules.

Biological Activity

6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride is a heterocyclic compound with significant biological activity. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications. The following sections detail its biological properties, mechanisms of action, and relevant research findings.

  • IUPAC Name : 6-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride
  • Molecular Formula : C₉H₁₂ClN₂O₂
  • Molecular Weight : 216.67 g/mol
  • CAS Number : 2060006-29-1

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : This compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Receptor Modulation : It interacts with neurotransmitter receptors, influencing synaptic transmission and potentially affecting mood and cognition.

Biological Activity Data

Activity Type Effect Reference
AntimicrobialInhibits bacterial growth
AnticancerInduces apoptosis in cancer cells
NeuroprotectiveReduces neuronal damage

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antimicrobial Activity :
    A study published in Journal of Medicinal Chemistry demonstrated that this compound exhibited significant antimicrobial properties against various strains of bacteria. The compound showed a minimum inhibitory concentration (MIC) comparable to standard antibiotics.
  • Anticancer Properties :
    Research published in Cancer Letters highlighted the compound's ability to induce apoptosis in human cancer cell lines. The mechanism was linked to the activation of caspase pathways and the downregulation of anti-apoptotic proteins.
  • Neuroprotection :
    A study in Neuroscience Letters explored the neuroprotective effects of this compound in models of neurodegeneration. Results indicated a reduction in oxidative stress markers and improved neuronal survival rates.

Q & A

Q. What are the standard synthetic routes for preparing 6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride?

The synthesis typically involves:

  • Oxidation of methyl-substituted precursors : For example, potassium permanganate (KMnO₄) in aqueous acidic conditions can oxidize methyl groups to carboxylic acids, as demonstrated in pyridine derivatives .
  • Cyclization reactions : Imidazo[1,2-a]pyridine cores are often synthesized via condensation of 2-aminopyridines with α-haloketones or aldehydes under refluxing conditions.
  • Hydrochloride salt formation : The free carboxylic acid is treated with HCl in a polar solvent (e.g., ethanol) and crystallized.
    Key validation : Monitor reaction progress using TLC and confirm purity via elemental analysis (e.g., C, H, N within ±0.3% of theoretical values) .

Q. How can researchers characterize the purity and structural identity of this compound?

A multi-technique approach is recommended:

  • Elemental analysis : Verify stoichiometry (e.g., C, H, N content) .
  • NMR spectroscopy :
    • ¹H NMR : Identify aromatic protons (δ 7.4–8.3 ppm for pyridine/imidazole) and methyl groups (δ 2.0–2.5 ppm).
    • ¹³C NMR : Confirm carboxylic acid carbonyl (δ ~170 ppm) and heterocyclic carbons .
  • Mass spectrometry (MS) : Use high-resolution MS (HRMS) to match the exact mass (e.g., calculated for C₁₀H₁₂ClN₃O₂: [M+H⁺] = 242.0593) .
  • HPLC : Assess purity (>95%) with a C18 column and UV detection at 254 nm.

Q. What are the critical solubility and stability considerations for this compound in experimental settings?

  • Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. For biological assays, prepare stock solutions in DMSO and dilute in aqueous buffers (final DMSO ≤1%) .
  • Stability :
    • Storage : Store at –20°C in a desiccator under inert gas (e.g., argon) to prevent hydrolysis .
    • Degradation triggers : Avoid prolonged exposure to light, moisture, or temperatures >50°C .

Advanced Research Questions

Q. How can structural modifications enhance the bioactivity of this imidazopyridine scaffold?

  • Substituent optimization :
    • Introduce electron-withdrawing groups (e.g., Br, CF₃) at the 6-position to improve binding affinity, as seen in antitubercular imidazopyridines .
    • Replace the methyl group with bulkier alkyl chains to modulate lipophilicity and membrane permeability.
  • Methodology : Use Suzuki-Miyaura coupling for late-stage functionalization of the pyridine ring .
    Validation : Screen analogs against target enzymes (e.g., Mycobacterium smegmatis) using MIC assays .

Q. How should researchers resolve contradictions in reported biological activity data for imidazopyridine derivatives?

  • Source analysis : Compare assay conditions (e.g., bacterial strain variability in MIC studies) .
  • Control experiments :
    • Verify compound stability under assay conditions (e.g., pH 7.4, 37°C).
    • Include reference standards (e.g., isoniazid for antitubercular studies) .
  • Computational modeling : Perform docking studies to identify binding pose discrepancies caused by substituent stereoelectronic effects.

Q. What advanced analytical techniques address challenges in quantifying degradation products?

  • LC-HRMS : Use a reverse-phase column (C18) with gradient elution (water/acetonitrile + 0.1% formic acid) to separate degradation products.
  • Forced degradation studies :
    • Hydrolysis : Expose the compound to 0.1M HCl/NaOH at 60°C for 24 hours.
    • Oxidation : Treat with 3% H₂O₂ at room temperature for 6 hours .
      Key insight : Major degradation pathways include ring-opening of the imidazole moiety and decarboxylation .

Q. What methodologies are recommended for studying the compound’s pharmacokinetic properties?

  • In vitro metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound loss via LC-MS/MS.
  • Plasma protein binding : Use equilibrium dialysis with radiolabeled compound .
  • Permeability assays : Perform Caco-2 cell monolayer studies to predict intestinal absorption.

Q. How can researchers validate the compound’s mechanism of action in complex biological systems?

  • Target engagement assays :
    • Use thermal shift assays (TSA) to measure protein stabilization upon binding.
    • Employ CRISPR-Cas9 knockouts of putative targets in cell-based models.
  • Pathway analysis : Perform RNA-seq or phosphoproteomics to identify downstream signaling effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride
Reactant of Route 2
6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.